(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3O3S/c1-20-13-10(18)5-8(17)6-12(13)25-15(20)19-14(22)9-4-7(16)2-3-11(9)21(23)24/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSSNQBOJYYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Core: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzothiazole ring.
Introduction of Substituents: Sequential introduction of chloro, difluoro, and methyl groups through electrophilic aromatic substitution or other suitable reactions.
Formation of the Ylidene Linkage: Condensation reactions to introduce the ylidene linkage between the benzothiazole and the nitrobenzamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Halogen substituents (chloro and difluoro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Investigated for antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Nitrobenzamides: Compounds with nitrobenzamide moieties but different linkages or substituents.
Uniqueness
Substituent Pattern: The specific combination of chloro, difluoro, methyl, and nitro groups makes this compound unique.
Biological Activity: Unique biological activities compared to other similar compounds.
Biological Activity
(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- IUPAC Name : (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
- Molecular Formula : C15H8ClF2N3O3S
- CAS Number : 868375-32-0
- Molecular Weight : 363.76 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as cell proliferation and apoptosis, which can lead to anticancer effects.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways relevant to inflammation and cancer progression.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide through various in vitro assays:
- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed significant cytotoxic effects with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal Activity : Exhibited moderate antifungal activity against Candida albicans with an MIC of 32 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Staphylococcus aureus | 64 |
Case Studies
- In Vivo Studies : A study conducted on mice models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
- Synergistic Effects : Research indicated that combining this compound with existing chemotherapeutics enhanced efficacy, suggesting a potential for use in combination therapy.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for preparing (Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide?
- Answer : The compound can be synthesized via a multi-step approach:
Thiazole Formation : React 4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-amine with 5-chloro-2-nitrobenzoyl chloride in pyridine under reflux, as described for analogous benzo[d]thiazole derivatives .
Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol) to isolate the product.
Key Considerations : Control reaction temperature (20–25°C) and stoichiometry to avoid side products like over-acylated derivatives .
- Table 1 : Representative Yields for Analogous Syntheses
| Substrate | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 5-Nitrothiazol-2-yl analogs | 54–62 | >98% | |
| Difluorobenzo[d]thiazoles | 48–55 | 95–97% |
Q. How is the compound characterized to confirm its structural identity and purity?
- Answer : Use spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR shifts to confirm Z-configuration (e.g., characteristic imine proton at δ 8.2–8.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] calculated for : 408.0124) .
- HPLC : Ensure purity (>95%) with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Answer : Contradictions (e.g., unexpected NMR splitting) can arise from tautomerism or impurities. Mitigation steps:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration and hydrogen bonding (e.g., N–H···N interactions stabilizing dimers) .
Q. How do structural modifications (e.g., fluorine substitution) impact biological activity?
- Answer : Fluorine enhances pharmacokinetics (e.g., bioavailability, metabolic stability) and target binding.
- Case Study : Difluoro-substituted benzo[d]thiazoles show 3–5× higher antiproliferative activity in HeLa cells compared to non-fluorinated analogs .
- Mechanism : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., PFOR enzyme inhibition in anaerobic organisms) .
- Table 2 : Biological Activity of Structural Analogs
| Compound Modifications | IC (μM) | Target | Reference |
|---|---|---|---|
| 5-Nitro substitution | 0.8–1.2 | PFOR enzyme | |
| Allyl group addition | 2.5–3.7 | Cancer cell proliferation |
Q. What experimental designs are recommended for in vivo efficacy studies?
- Answer : Prioritize pharmacokinetic (PK) and toxicity profiling:
- Dosing : Administer orally (10–50 mg/kg) in rodent models, leveraging fluorine’s enhanced absorption .
- Analytical Methods : LC-MS/MS for plasma concentration monitoring (LOQ: 1 ng/mL) .
- Safety : Assess hepatotoxicity via ALT/AST levels and histopathology .
Q. How can computational modeling guide the optimization of this compound?
- Answer : Use molecular docking (e.g., AutoDock Vina) and QSAR studies:
- Target Binding : Simulate interactions with PFOR or kinase targets (e.g., binding free energy < -9 kcal/mol indicates high affinity) .
- SAR Insights : Nitro groups at position 2 improve electron-withdrawing effects, enhancing reactivity .
Methodological Notes
- Synthesis Optimization : Microwave-assisted synthesis (e.g., 100 W, 80°C) reduces reaction time by 60% compared to conventional heating .
- Crystallization Challenges : Slow evaporation from methanol yields crystals suitable for X-ray studies, but lattice disorders may require repeated recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
